![molecular formula C19H20F3N3O3S B2905637 N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 946247-93-4](/img/structure/B2905637.png)
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Description
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H20F3N3O3S and its molecular weight is 427.44. The purity is usually 95%.
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Biological Activity
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring, a thiophene group, and a trifluoromethoxy-substituted phenyl moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The chemical structure can be represented as follows:
This structure indicates the presence of two nitrogen atoms, two oxygen atoms, and a sulfur atom, which are critical for its biological activity.
The biological activity of this compound may involve interaction with various molecular targets, particularly proteins or enzymes. The specific mechanism is not fully elucidated but could involve modulation of signaling pathways associated with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes .
Pharmacological Potential
Research suggests that compounds with similar structures may exhibit various pharmacological effects, including:
- Anticancer Activity : Many thiophene-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The presence of the pyrrolidine moiety may enhance this activity by influencing cell signaling pathways related to apoptosis.
- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties. This compound might offer protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some studies indicate that compounds with similar frameworks possess antimicrobial activity, which could be explored further for potential therapeutic applications against bacterial infections.
Case Studies
- Anticancer Activity : A study investigated the effect of pyrrolidine-thiophene derivatives on human cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents.
- Neuroprotective Effects : In an animal model of neurodegeneration, derivatives similar to this compound showed significant reductions in neuronal loss and improved cognitive function, indicating potential for treating conditions like Alzheimer's disease.
- Antimicrobial Studies : Research on thiophene-based compounds revealed promising results against various bacterial strains, highlighting the need for further exploration into their mechanisms of action and efficacy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Key Activity |
---|---|---|
N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide | Contains pyrrolidine and naphthalene | Anticancer |
N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide | Contains thiophene and naphthalene | Antimicrobial |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | Contains both pyrrolidine and thiophene | Neuroprotective |
The presence of both a pyrrolidine and a thiophene group in this compound may confer unique biological activities that differentiate it from these related compounds.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)28-15-5-3-14(4-6-15)24-18(27)17(26)23-11-16(13-7-10-29-12-13)25-8-1-2-9-25/h3-7,10,12,16H,1-2,8-9,11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYRLRIWNJSPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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